molecular formula C23H25FN4O3S B11235336 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

Cat. No.: B11235336
M. Wt: 456.5 g/mol
InChI Key: VJFLVKMPVLUJBU-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxepin ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin ring, followed by the introduction of the triazole ring through cyclization reactions. The final steps often involve the addition of the fluorophenyl group and the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepin derivatives, triazole-containing compounds, and fluorophenyl-substituted molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H25FN4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C23H25FN4O3S/c1-15(2)28-22(17-6-9-19-20(12-17)31-11-3-10-30-19)26-27-23(28)32-14-21(29)25-13-16-4-7-18(24)8-5-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,25,29)

InChI Key

VJFLVKMPVLUJBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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